alpha-Methyl-m-methoxy-DL-phenylalanine
Overview
Description
Alpha-Methyl-m-methoxy-DL-phenylalanine, also known as Me-DL-Phe-OH, is a non-natural amino acid that is used in scientific research. It is synthesized using a multi-step process and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Cognitive Enhancement
Alpha-Methyl-m-methoxy-DL-phenylalanine: , also known as DL-AMMPEA, is a synthetic amino acid compound with potential cognitive enhancing properties. It is commonly used in nootropic supplements and has been studied for its effects on memory and learning .
Chemical Structure Analysis
The compound’s chemical structure has been analyzed and its SMILES string is available for use in molecule editors for conversion into two-dimensional drawings or three-dimensional models .
Material Safety
Material Safety Data Sheets (MSDS) for alpha-Methyl-m-methoxy-DL-phenylalanine are available, providing important information on handling, storage, and safety precautions .
Mechanism of Action
Target of Action
Alpha-Methyl-m-methoxy-DL-phenylalanine, also known as DL-AMMPEA, is a synthetic amino acid compound It is commonly used in nootropic supplements, suggesting that its targets may be associated with cognitive processes .
Biochemical Pathways
Given its potential cognitive enhancing properties, it may influence pathways related to neurotransmission or synaptic plasticity . .
Pharmacokinetics
As a synthetic amino acid, it is likely to be absorbed in the gut and distributed throughout the body, potentially crossing the blood-brain barrier given its cognitive effects . The metabolism and excretion of this compound would require further investigation.
Result of Action
DL-AMMPEA has been studied for its effects on memory and learning, suggesting that it may have cognitive enhancing properties . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of DL-AMMPEA is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is stored at a temperature of -20°C, suggesting that it may be sensitive to temperature changes .
properties
IUPAC Name |
2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSKOHNTPEOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329117 | |
Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyl-m-methoxy-DL-phenylalanine | |
CAS RN |
2349-31-7 | |
Record name | 2349-31-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Methyl-m-methoxy-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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